rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis
Description
This bicyclic diketopiperazine derivative features a fused cyclopentane and pyrazine-dione ring system. The racemic nature (rac) of the compound introduces challenges in enantiomeric separation but broadens its utility in asymmetric synthesis and material science applications . Its molecular framework is distinct from simpler diketopiperazines due to the rigidity of the bicyclic structure, which enhances thermal stability and resistance to enzymatic degradation .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(4aR,7aS)-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H10N2O2/c10-6-7(11)9-5-3-1-2-4(5)8-6/h4-5H,1-3H2,(H,8,10)(H,9,11)/t4-,5+ |
InChI Key |
NCCZTCMMKJMYOJ-SYDPRGILSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)NC(=O)C(=O)N2 |
Canonical SMILES |
C1CC2C(C1)NC(=O)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine derivatives, followed by cyclization to form the desired pyrazine ring. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A comparative analysis with related bicyclic and polycyclic diketopiperazines reveals critical differences:
Key Observations :
- The cis configuration and bicyclic framework of the target compound result in lower aqueous solubility compared to monocyclic analogues like tetrahydrodiazepines .
- The absence of polar substituents (e.g., hydroxyl or carboxamide groups) reduces its bioavailability relative to hydroxylated tricyclic derivatives .
- Unlike methanol-substituted pyrido-pyrazines, the diketopiperazine core lacks hydrogen-bond donors, limiting its use in coordination chemistry .
Biological Activity
rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis is a bicyclic compound with the molecular formula and a molecular weight of approximately 154.2 g/mol. Its unique structure contributes to its biological activity, which has been the subject of various studies focusing on its potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives with similar structural motifs have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL for resistant strains . While specific data on this compound is limited, its structural analogs suggest a promising avenue for further investigation in antimicrobial applications.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of compounds related to rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione have been evaluated against various cancer cell lines. Compounds within this chemical class have demonstrated antiproliferative activity at low micromolar concentrations (0.75–4.15 µM), indicating potential as anticancer agents without significantly affecting normal cells .
Table 1: Summary of Cytotoxicity Studies
| Compound | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 1.5 | High selectivity |
| Compound B | HeLa (Cervical Cancer) | 3.0 | Moderate selectivity |
| This compound | Unknown | Unknown | Requires further study |
Structure-Activity Relationship (SAR)
The biological activity of rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione is likely influenced by its structural characteristics. The presence of the pyrazine ring and the specific stereochemistry may enhance its interaction with biological targets such as enzymes or receptors involved in critical cellular processes. Studies on related compounds have shown that modifications to the core structure can lead to significant changes in biological activity .
Study on Antimycobacterial Activity
A detailed study investigated the antimycobacterial properties of various derivatives of pyrazine and piperidine compounds. The results indicated that certain modifications could enhance activity against both standard and resistant strains of M. tuberculosis. Notably, compounds exhibiting a zwitterionic structure showed enhanced selectivity and reduced cytotoxicity towards non-target cells .
Evaluation of Anticancer Properties
In another research effort focusing on pyrazine derivatives, compounds were tested in vivo using breast cancer mouse models. The most potent analogues inhibited tumor growth effectively while sparing normal tissues from systemic toxicity. This suggests that rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione could be a candidate for further development in cancer therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
